molecular formula C7H3F5O2S B13258187 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

Cat. No.: B13258187
M. Wt: 246.16 g/mol
InChI Key: KGNPQDOAARNQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated organic compound that belongs to the class of acetic acids This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a thiophene ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds.

Scientific Research Applications

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid
  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • 4-(Trifluoromethyl)phenylacetic acid

Uniqueness

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is unique due to the combination of difluoro and trifluoromethyl groups attached to a thiophene ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its high fluorine content also contributes to its stability and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H3F5O2S

Molecular Weight

246.16 g/mol

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

InChI

InChI=1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-15-2-4(3)7(10,11)12/h1-2H,(H,13,14)

InChI Key

KGNPQDOAARNQQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)C(C(=O)O)(F)F

Origin of Product

United States

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